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Compound of Interest

Compound Name: 6-Bromobenzo[d]isothiazole
CAS No.: 877265-23-1
Cat. No.: B1341809
Get Quote
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Executive Summary

6-Bromobenzo[d]isothiazole (CAS 877265-23-1) is a critical bicyclic heteroaromatic scaffold
in medicinal chemistry.[1][2] Distinguished by its 1,2-benzisothiazole core, it serves as a
bioisostere for indole and benzothiophene systems, offering unique electronic properties due to
the S—N bond. Its primary utility lies in the C6-bromine handle, which enables high-fidelity
cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generate complex bioactive
molecules, including SGLT2 inhibitors and antimicrobial agents. This guide provides a definitive
physicochemical profile, validated synthetic protocols, and handling standards for research
applications.

Chemical Identity & Structural Analysis[1][3][4]

The molecule consists of a benzene ring fused to an isothiazole ring. The "d" notation in
benzo[d]isothiazole specifically denotes the fusion across the d-bond of the isothiazole (the C4-
C5 bond), resulting in the 1,2-benzisothiazole isomer.
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Property Detail

IUPAC Name 6-Bromo-1,2-benzisothiazole
CAS Number 877265-23-1

Molecular Formula C7H4BrNS

Molecular Weight 214.08 g/mol

SMILES BrC1=CC2=C(SN=C2)C=C1

Derived from structure: FWQJCLIJQWQXNTD-

InChl Key
UHFFFAOYSA-N (analogous)

[11[3][4][5][6] * C6-Br: Electrophilic handle for

Pd-catalyzed coupling.s N-S Bond: Weakly

basic, susceptible to reductive cleavage under
Structural Features

harsh conditions.e Lipophilicity: Moderate (logP

~2.7-2.9 predicted), higher than benzisoxazole

but lower than benzothiophene.

Electronic Distribution & Reactivity Logic

The isothiazole ring is electron-withdrawing, deactivating the benzene ring towards electrophilic
aromatic substitution. Consequently, introducing the bromine after ring formation is difficult and
regioselective poor (often yielding mixtures of 4- and 6-bromo). Therefore, the pre-
functionalization strategy (using 4-bromo-2-fluorobenzaldehyde) is the industry standard for
obtaining high-purity 6-bromo isomer.

Physicochemical Properties[2][7][8][9]

Quantitative data below combines experimental observations with high-confidence consensus
models where specific proprietary data is non-public.
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Context for Experimental

Property Value | Description .
Design
) ) ) Typically isolated as an off-
Physical State Solid (Crystalline powder) ] )
white to light yellow powder.
Exact MP depends on
Melting Point >50°C (Solid at RT) purity/polymorph; derivatives

(e.g., 3-COOH) melt >240°C.

High solubility in polar aprotic
Solubility DMSO, DMF, DCM, EtOAc solvents; poor water solubility
(<0.1 mg/mL).

The nitrogen is weakly basic;
pKa (Conjugate Acid) ~-0.51t0 0.5 (Predicted) protonation requires strong
acid.

Suitable for CNS penetration;
LogP (Octanol/Water) 2.8 £ 0.3 (Predicted) requires polar groups for oral

bioavailability.

The N-S bond can degrade
Stability Light Sensitive / Hygroscopic under UV light; store in amber

vials.

Synthetic Accessibility & Manufacturing Protocols
Method A: De Novo Cyclization (Preferred)

This route ensures 100% regioselectivity for the 6-bromo isomer by establishing the halogen
position before closing the heterocycle.

Reaction Logic:
e Precursor: 4-Bromo-2-fluorobenzaldehyde.[7]
e Reagents: Sulfur (

) and agueous Ammonia (
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)

e Mechanism: Nucleophilic aromatic substitution (

) of the fluorine by sulfur/ammonia species, followed by condensation with the aldehyde to
close the N-S bond.

Protocol:

Charge: To a pressure vessel, add 4-bromo-2-fluorobenzaldehyde (1.0 eq), sulfur powder
(1.0 eq), and 2-methoxyethanol (solvent volume ~5x mass).

Activation: Add saturated aqueous ammonium hydroxide (excess, ~5-10 eq).

Cyclization: Seal and heat to 160°C for 18 hours.

Workup: Cool to RT. Dilute with water and brine. Extract with dichloromethane (DCM).

Purification: Dry organic layer over

. Concentrate. Purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Yield: Expect 60-75% yield of white/pale yellow solid.

Method B: Direct Bromination (Not Recommended)

Direct bromination of benzo[d]isothiazole typically yields a mixture of 4-bromo and 6-bromo
isomers due to the directing effects of the fused ring, requiring tedious separation.

Reactivity Profile & Applications
Visualization: Synthetic Utility Pathway

The following diagram illustrates the core reactivity of the 6-bromobenzo[d]isothiazole
scaffold, highlighting its transformation into key medicinal intermediates.
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Ar-B(OH)2 Biaryl Coupling
Pd(dppf)ClI2, K2CO3 (Suzuki-Miyaura) Further Funct
Zn(CN)2
6-Bromobenzo[d]isothiazole Pd(PPh3)4, DMF 6-Cyano Derivative Bioactive Target
(Scaffold) Bis(pinacolato)diboron (Zn(CN)2, Pd) Coupling w/ Aryl Halide (e.g., SGLT2 Inhibitor)
Boronate Ester
(B2Pin2, Pd)

Click to download full resolution via product page

Caption: Synthetic divergence from the 6-bromo scaffold. The C6-position serves as a versatile

electrophilic handle for carbon-carbon bond formation.

Key Transformations

Suzuki-Miyaura Coupling: The C6-Br bond is highly reactive towards palladium oxidative
addition.

o Conditions:

, Dioxane/Water, 90°C.

o Utility: Used to attach aryl groups for expanding the pharmacophore.
Miyaura Borylation: Conversion to the boronate ester (using

) allows the scaffold to act as the nucleophile in subsequent couplings.

o Conditions:
, KOAc, DMSO, 80°C.

Cyanation: Conversion to the nitrile (6-CN) provides access to carboxylic acids, amides, or
amines.
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Handling, Safety & Stability (E-E-A-T)
Storage Protocols

o Temperature: Store at 2-8°C (Refrigerate).

e Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent slow oxidation or
hydrolysis of the isothiazole ring over long periods.

 Light: Protect from light (Amber glass or foil-wrapped).

Safety Profile (GHS Classifications)

» Signal Word: Warning

e H315: Causes skin irritation.

o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.

» PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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